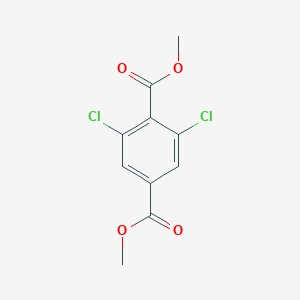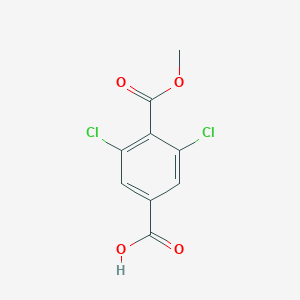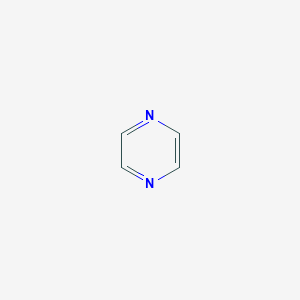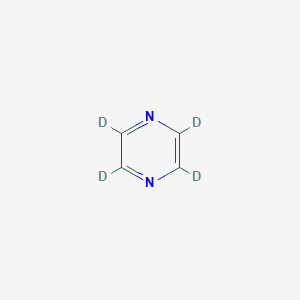
4-溴喹啉
描述
Synthesis Analysis
The synthesis of 4-bromoquinoline and its derivatives involves several innovative methods. One approach includes the use of rhodium-catalyzed reactions to synthesize highly functionalized 4-bromo-1,2-dihydroisoquinolines from readily available precursors. A key intermediate in this process is a bromonium ylide, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene, suggesting a versatile pathway for synthesizing these compounds (He et al., 2016). Another method involves the palladium-catalyzed C-C bond formation between quinoline and mono-substituted alkynes to produce 4-alkynyl-2-bromoquinolines, demonstrating the flexibility of metal-catalyzed reactions in constructing the quinoline framework (Reisch & Gunaherath, 1993).
Molecular Structure Analysis
The molecular structure of 4-bromoquinoline has been elucidated through various spectroscopic techniques. Detailed quantum chemical calculations, including DFT methods, have been employed to study the structural parameters, vibrational wavenumbers, and thermodynamic properties of 4-bromoisoquinoline. The optimised geometrical parameters obtained align well with electron diffraction data, providing a comprehensive understanding of its molecular structure (Arjunan et al., 2013).
Chemical Reactions and Properties
4-Bromoquinoline participates in various chemical reactions, demonstrating its versatility as a reactive intermediate. For instance, it undergoes regioselective synthesis to produce 3-bromoquinoline derivatives through a formal [4 + 2]-cycloaddition, indicating its potential in constructing complex quinoline frameworks (Tummatorn et al., 2015). Another example includes its involvement in palladium-catalyzed regioselective cross-coupling reactions, further highlighting its utility in organic synthesis (Wang, Fan, & Wu, 2007).
Physical Properties Analysis
The physical properties of 4-bromoquinoline, including its solubility, melting point, and stability, are essential for its handling and application in various chemical syntheses. Although specific studies on these properties were not identified in the current literature search, these aspects are critical for researchers working with this compound, influencing its storage, manipulation, and reactivity in chemical processes.
Chemical Properties Analysis
The chemical properties of 4-bromoquinoline, such as its reactivity with nucleophiles, electrophiles, and its potential as a catalyst or reagent in various chemical reactions, define its application range. Its ability to undergo facile bromination and participate in complex formation reactions, as indicated by studies on related bromoquinolines, suggests a wide array of chemical transformations (YajimaToshikazu & MunakataKatsura, 1977).
科学研究应用
1. Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- Summary of the Application: 4-Bromoquinoline is used in the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
2. Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of the Application: Quinoline, which can be synthesized from 4-Bromoquinoline, is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery .
- Methods of Application or Experimental Procedures: The synthesis protocols for quinoline include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
- Results or Outcomes: Quinoline and its derivatives have potential biological and pharmaceutical activities .
3. Green and Clean Synthesis of Quinoline Derivatives
- Summary of the Application: Quinolines, which can be synthesized from 4-Bromoquinoline, have a variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry. There is a societal expectation for chemists to produce greener and more sustainable chemical processes .
- Methods of Application or Experimental Procedures: The synthesis includes alternative reaction methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .
- Results or Outcomes: This green and clean synthesis method provides a more sustainable way to produce quinoline derivatives .
4. Synthesis of Bioactive Chalcone Derivatives
- Summary of the Application: Quinoline, which can be synthesized from 4-Bromoquinoline, is used in the synthesis of bioactive chalcone derivatives. These compounds have pharmacological activities .
- Methods of Application or Experimental Procedures: The synthesis focuses on the development of new methods and synthetic approaches towards organic compounds .
- Results or Outcomes: The synthesized bioactive chalcone derivatives have potential pharmacological activities .
5. Synthesis of Isoquinolines
- Summary of the Application: 4-Bromoquinoline is used in the synthesis of isoquinolines, which are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
- Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
6. Synthesis of Isoquinolin-1(2H)-ones
- Summary of the Application: 4-Bromoquinoline is used in the synthesis of isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures: The synthesis involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides smoothly underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .
- Results or Outcomes: The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
安全和危害
属性
IUPAC Name |
4-bromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXIPCHEUMEUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471338 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoquinoline | |
CAS RN |
3964-04-3 | |
| Record name | 4-bromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)
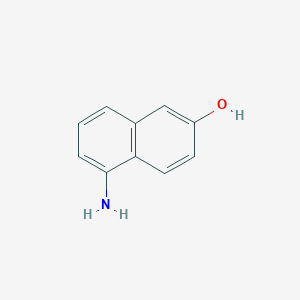
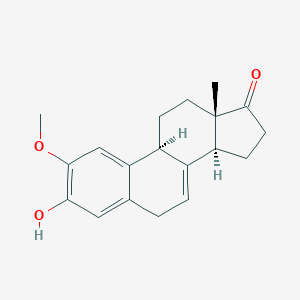
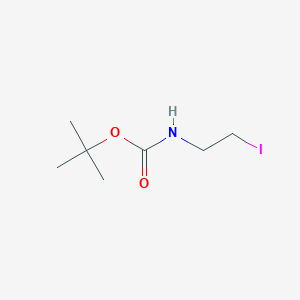
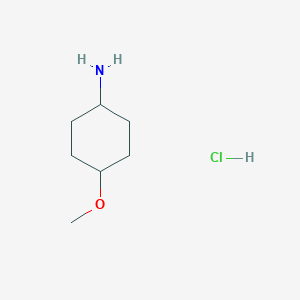
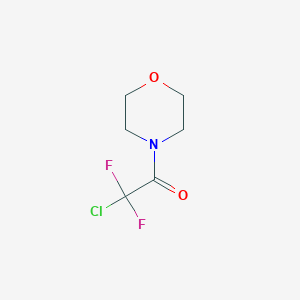



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)
